2-methoxy-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide
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Overview
Description
2-methoxy-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of benzamide derivatives and has been synthesized using various methods. The purpose of
Scientific Research Applications
Anticancer Activity
Compounds within the 1,2,4-oxadiazole family have been designed and synthesized for evaluation against various cancer cell lines. For example, derivatives have shown moderate to excellent anticancer activity, with some compounds exhibiting higher anticancer activities than reference drugs such as etoposide. These findings highlight the potential of 1,2,4-oxadiazole derivatives in anticancer drug development (Ravinaik et al., 2021).
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their nematocidal activities, with certain compounds showing good activity against Bursaphelenchus xylophilus, a significant improvement over commercial agents. These studies suggest the potential of these derivatives as lead compounds for nematicide development (Liu et al., 2022).
Antidiabetic Screening
The synthesis of novel dihydropyrimidine derivatives related to the 1,2,4-oxadiazole family and their evaluation for antidiabetic activity through in vitro assays, like the α-amylase inhibition assay, indicate their potential use in antidiabetic therapy (Lalpara et al., 2021).
Antimicrobial Activity
The development of 1,2,4-oxadiazole derivatives has also been targeted towards antimicrobial applications, with synthesized compounds showing significant activity against various bacterial strains. This research direction underscores the potential of these compounds in addressing antibiotic resistance and developing new antimicrobial agents (Rai et al., 2009).
Mechanism of Action
Mode of Action
Based on its structural similarity to other benzamide derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Benzamide derivatives are known to interact with various biochemical pathways, potentially influencing cellular processes such as signal transduction, protein synthesis, and cell cycle regulation .
Pharmacokinetics
The methoxy group could enhance absorption and distribution, while the benzamide moiety could be metabolized by enzymes in the liver .
Result of Action
Based on its structural similarity to other benzamide derivatives, it may influence cellular processes such as signal transduction, protein synthesis, and cell cycle regulation .
Properties
IUPAC Name |
2-methoxy-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-26-17-10-5-3-8-15(17)21(25)22-16-9-4-2-7-14(16)13-19-23-20(24-27-19)18-11-6-12-28-18/h2-12H,13H2,1H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKNVQWPWGTMQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.